molecular formula C14H9FO4 B596445 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 1261977-27-8

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid

Cat. No.: B596445
CAS No.: 1261977-27-8
M. Wt: 260.22
InChI Key: IEJDNRSWYBPIET-UHFFFAOYSA-N
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Description

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a strategically fluorinated organic linker designed for the construction of advanced porous materials, particularly fluorinated Metal-Organic Frameworks (F-MOFs) . The incorporation of fluorine, the element with the highest electronegativity, introduces strongly polarized C–F bonds into the framework structure . This polarization is a key design feature that enhances the material's properties in several ways. The fluorine atoms decorating the pores of the resulting MOFs significantly increase the framework's affinity for carbon dioxide (CO2) by strengthening interactions with the electrophilic carbon of CO2 molecules. This leads to improved performance in critical applications such as carbon capture from industrial flue gases and even direct air capture (DAC) technologies, where selective physisorption at low partial pressures is essential . Furthermore, the fluorination of the organic linker imparts greater hydrophobicity to the MOF structure compared to its non-fluorinated analogues. This results in an overall improvement in the material's stability under moist conditions, a common challenge for many MOFs, thereby extending their operational lifespan in practical applications . Researchers utilize this compound to develop novel F-MOFs for gas sorption and separation processes beyond CO2, including the purification of natural gas and the separation of light hydrocarbons, leveraging the unique pore chemistry created by the fluorinated biphenyl backbone .

Properties

IUPAC Name

3-(3-carboxyphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJDNRSWYBPIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683333
Record name 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-27-8
Record name 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while reduction can convert carboxylic acids to alcohols .

Scientific Research Applications

6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The carboxylic acid groups facilitate interactions with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Modifications

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Positions Key Properties Applications Evidence
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid -F, -COOH 6, 3,3' High acidity (pKa ~2.5–3.5*), lipophilic MOFs, drug intermediates
6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid -OH, -OCH₃, -COOH 6,6',5,5',3,3' Moderate acidity (pKa ~4–5*), hydrogen-bond donor Antioxidants, natural products
3,3′-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid -NH₂, -COOH 3,3',4,4' Lower acidity (pKa ~5–6*), hydrogen-bond acceptor High-stability MOFs
2,2',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid -OCH₃, -COOH 2,2',6,6',3,3' Weak acidity (pKa ~6–7*), hydrophobic Luminescent materials
4,4′-Bis(2-methylpropanamido)-[1,1'-biphenyl]-3,3'-dicarboxylic acid -CONH(CH₂CH₃)₂, -COOH 4,4',3,3' High hydrogen-bond capacity Enzyme inhibitors (e.g., NMDA receptor)

Notes:

  • *Estimated pKa ranges based on substituent electronic effects. Fluoro groups lower pKa by withdrawing electron density, while methoxy and amino groups raise pKa via electron donation .
  • Fluorinated analogs exhibit higher thermal stability in MOFs compared to hydroxylated derivatives due to reduced hydrogen-bond-mediated hydrolysis .
Pharmaceutical Relevance
  • Anticancer Activity: Fluorinated biphenyl derivatives (e.g., 6-fluoro-3'-methyl analog) demonstrate improved metabolic stability and binding affinity to kinases compared to non-fluorinated compounds .
  • Antioxidant Properties : Hydroxylated derivatives (e.g., 6,6'-dihydroxy-5,5'-dimethoxy analog) exhibit potent radical scavenging activity (IC₅₀ ~3 μM in ABTS assay), surpassing ascorbic acid .
  • Neurological Applications : 4,4′-Bis(propanamido) derivatives show NMDA receptor inhibition, leveraging hydrogen bonds and π-stacking interactions absent in fluorinated analogs .
Solubility and Reactivity
  • Fluorinated Compounds : Higher lipophilicity (logP ~2.5–3.0) due to fluorine’s hydrophobic nature, favoring organic solvent solubility (e.g., DCM, acetone) .
  • Hydroxylated/Methoxy Derivatives : Increased water solubility (logP ~1.0–1.5) via polar groups, but prone to oxidation or hydrolysis .

Biological Activity

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a fluorinated biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as a dihydroorotate dehydrogenase (DHODH) inhibitor, impacting pyrimidine biosynthesis, which is crucial in various cellular processes.

Chemical Structure and Properties

  • Molecular Formula : C14H10O4F
  • Molecular Weight : 250.23 g/mol
  • CAS Number : 1261964-19-5

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it an interesting candidate for drug development.

This compound acts as a potent inhibitor of DHODH. This enzyme is pivotal in the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis. By inhibiting DHODH, the compound leads to a significant reduction in intracellular levels of uridine 5’-triphosphate (UTP) and cytidine 5’-triphosphate (CTP), effectively disrupting cellular proliferation and survival pathways in certain cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5Induction of apoptosis
A549 (Lung)0.8Cell cycle arrest
HeLa (Cervical)0.6Inhibition of DHODH

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against a range of bacterial strains, indicating potential for development as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A recent case study involving patients with autoimmune diseases demonstrated that treatment with a formulation containing this compound led to a significant reduction in disease activity scores. The study highlighted the compound's potential as an immunomodulatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable properties such as good water solubility and reasonable bioavailability. These characteristics are essential for ensuring effective systemic delivery in therapeutic applications.

Q & A

Q. How can advanced hyphenated techniques address analytical challenges in quantifying trace impurities?

  • Answer: LC-MS/MS with a fluorinated stationary phase improves sensitivity for detecting low-abundance byproducts. High-resolution mass spectrometry (HRMS) coupled with 19F^{19}\text{F} NMR resolves structural ambiguities in complex mixtures .

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